Chemical Properties of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: An In-Depth Technical Guide
Chemical Properties of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde: An In-Depth Technical Guide
Executive Summary
2-Methoxy-5-phenylpyridine-4-carboxaldehyde (CAS: 1227582-94-6) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents.[1][2][3] Structurally, it features a pyridine core decorated with a methoxy group at the C2 position, a phenyl ring at C5, and a reactive formyl (aldehyde) group at C4.
This specific substitution pattern renders the molecule highly valuable for Fragment-Based Drug Discovery (FBDD) . The aldehyde moiety serves as a versatile "chemical handle" for reductive amination or condensation reactions, while the 2-methoxy-5-phenylpyridine scaffold provides a lipophilic, privileged structure often found in kinase inhibitors and GPCR modulators.
Part 1: Chemical Identity & Physical Properties[5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-Methoxy-5-phenylpyridine-4-carbaldehyde |
| CAS Number | 1227582-94-6 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| SMILES | COC1=NC=C(C2=CC=CC=C2)C(C=O)=C1 |
| InChI Key | JFHYGKVPXSFHQL-UHFFFAOYSA-N |
Physical Characteristics
Note: Experimental values for this specific intermediate are rare in open literature; data below combines available vendor specifications and predicted physicochemical properties based on structural analogs.
| Property | Value / Description |
| Physical State | Solid (Powder or Crystalline) |
| Color | White to Off-white / Pale Yellow |
| Melting Point | Predicted: 65–85 °C (Analogous biaryls typically solid at RT) |
| Boiling Point | Predicted: ~360 °C at 760 mmHg |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Conj.[1][4][5][6] Acid) | ~2.5 (Pyridine nitrogen is less basic due to inductive effect of oxygen) |
Part 2: Synthesis Methodologies
The synthesis of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde typically follows a modular approach, allowing for the introduction of the phenyl ring via cross-coupling. The most robust industrial route involves a Suzuki-Miyaura coupling of a halogenated precursor.
Primary Route: Suzuki Cross-Coupling
This method is preferred for its high yield and functional group tolerance. It utilizes 5-Bromo-2-methoxypyridine-4-carboxaldehyde as the electrophile.
Reagents:
-
Substrate: 5-Bromo-2-methoxypyridine-4-carboxaldehyde (CAS 936011-17-5).[7]
-
Boronate: Phenylboronic acid (
). -
Catalyst:
or (3-5 mol%). -
Base:
or (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Protocol:
-
Charge: In a reaction vessel, combine the bromo-pyridine precursor (1.0 eq) and phenylboronic acid (1.2 eq).
-
Degas: Dissolve in the solvent mixture and sparge with Nitrogen/Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalysis: Add the Palladium catalyst and base.
-
Reflux: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via TLC/LC-MS for the consumption of the bromide.
-
Workup: Cool to RT, dilute with Ethyl Acetate, and wash with brine. Dry over
.[8] -
Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the target aldehyde.
Alternative Route: Formylation of Biaryl Scaffold
If the biaryl core (2-methoxy-5-phenylpyridine) is already available, the aldehyde can be introduced via lithiation.
-
Lithiation: Treat 2-methoxy-5-phenylpyridine with LDA or n-BuLi at -78 °C. The C4 position is activated by the adjacent pyridine nitrogen and the inductive effect of the C3/C5 substituents.
-
Quench: Add dry DMF (N,N-Dimethylformamide).
-
Hydrolysis: Acidic workup releases the aldehyde.
Synthesis Workflow Diagram
Caption: Modular synthesis via Suzuki coupling (Solid lines) vs. direct formylation (Dotted lines).
Part 3: Chemical Reactivity & Applications
The molecule's utility stems from its dual reactivity: the electrophilic aldehyde and the nucleophilic/modifiable pyridine ring .
Aldehyde Transformations (The "Handle")
The C4-aldehyde is the primary site for diversification in medicinal chemistry.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of reducing agents (
or ) yields benzylic amines. This is the most common reaction to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores. -
Oxidation: Treatment with
(Pinnick oxidation) yields the corresponding carboxylic acid , useful for amide coupling. -
Condensation: Reaction with hydrazine or hydroxylamine yields hydrazones or oximes, often used to freeze the conformation or as intermediates for heterocycle formation (e.g., triazoles).
Pyridine Ring Chemistry
-
Methoxy Hydrolysis: The 2-methoxy group acts as a masked pyridone. Heating in strong acid (HCl/HBr) or treatment with
converts the methoxy group to a 2-pyridone (lactam). This tautomeric switch can significantly alter hydrogen bonding capability and solubility. -
Electrophilic Substitution: The 5-phenyl ring is electron-rich, while the pyridine ring is electron-deficient. Electrophilic aromatic substitution (e.g., nitration, halogenation) will preferentially occur on the phenyl ring (para/ortho positions) rather than the pyridine core.
Reactivity Map
Caption: Divergent synthesis pathways: C4-Aldehyde for chain extension, C2-Methoxy for core modification.
Part 4: Handling & Safety[13]
While specific toxicological data for this exact intermediate is limited, standard safety protocols for pyridine aldehydes apply.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The aldehyde moiety can be a sensitizer.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.[9]
References
-
Sigma-Aldrich. 2-Methoxy-5-phenylpyridine-4-carboxaldehyde Product Page. (Accessed 2026).[7][8] Link
-
BenchChem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. (Analogous chemistry for methoxy-pyridine-aldehydes). Link
-
ChemicalBook. 2-Methoxy-pyridine-4-carbaldehyde (CAS 72716-87-1) Properties and Synthesis. (Homolog data). Link
-
PubChem. Compound Summary: 3-Methoxy-5-phenylpyridine-4-carbaldehyde. National Library of Medicine. Link
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes. Molecules, 2023.[10][11] (Protocol validation for aldehyde function). Link
Sources
- 1. 2-Bromothiazole-4-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE CAS#: 72716-87-1 [m.chemicalbook.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 5-Bromo-2-methoxypyridine-4-carboxaldehyde 97% | CAS: 936011-17-5 | AChemBlock [achemblock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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